5-Methylindan

Beschreibung

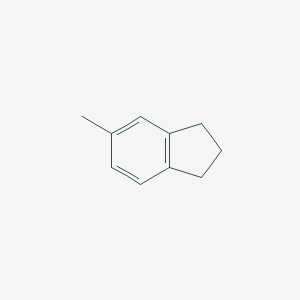

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-methyl-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12/c1-8-5-6-9-3-2-4-10(9)7-8/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXBCGVZEJEYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(CCC2)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5061245 | |

| Record name | 5-Methylindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874-35-1 | |

| Record name | 5-Methylindan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874351 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylindan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5061245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHYLINDAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H86VUZ1IAC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Methylindan: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methylindan, also known by its IUPAC name 5-methyl-2,3-dihydro-1H-indene, is an aromatic hydrocarbon compound. It consists of a benzene (B151609) ring fused to a cyclopentane (B165970) ring, with a methyl group attached to the benzene ring. Structurally, it is a derivative of indan (B1671822). This document provides a comprehensive overview of its chemical and physical properties, structural details, and representative experimental protocols for its synthesis and analysis, designed for a technical audience. Its applications are primarily in the realm of flavorings, where it is used in products like soy sauce.[1][2]

Chemical Structure

The structure of 5-Methylindan is characterized by a bicyclic system where a five-membered aliphatic ring is fused to a benzene ring. A methyl group is substituted at the 5th position of the indan core.

Key Identifiers:

Physicochemical Properties

The quantitative physicochemical properties of 5-Methylindan are summarized below. It is important to note the significant discrepancies in reported melting and boiling points across different sources, which may be attributable to different experimental conditions or sample purity.

| Property | Value | Source(s) |

| Molecular Weight | 132.20 g/mol | [1][3] |

| 132.2023 g/mol | [4] | |

| 132.205 g/mol | [6] | |

| Melting Point | 57-59 °C | [1][2] |

| -93 °C | [7] | |

| Boiling Point | 204.15 °C (rough estimate) | [1][2] |

| 110.6 °C | [7] | |

| Density | 0.9440 g/cm³ | [1][2] |

| Refractive Index | 1.5336 | [1][2] |

Experimental Protocols

This section details representative experimental methodologies for the synthesis and analysis of 5-Methylindan.

Synthesis of 5-Methylindan

A method for the synthesis of 5-Methylindan has been reported in The Journal of Organic Chemistry (1988, 53, p. 4531).[1][2][6] While the specific protocol from this publication is not detailed here, a general and representative procedure for the synthesis of substituted indanes often involves a Friedel-Crafts reaction followed by reduction and cyclization. The following is a generalized workflow.

Methodology:

-

Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

-

Friedel-Crafts Acylation: Toluene and a Lewis acid catalyst (e.g., aluminum chloride) are cooled in an appropriate solvent. Acryloyl chloride is added dropwise from the funnel, maintaining a low temperature. The reaction is then allowed to warm to room temperature and stirred until completion.

-

Reduction: The intermediate from the acylation step is subjected to reduction, for example, via catalytic hydrogenation using a catalyst like Palladium on carbon (Pd/C) under hydrogen pressure, to reduce the double bond.

-

Cyclization: The reduced intermediate is treated with a strong acid, such as sulfuric acid or polyphosphoric acid, and heated to induce intramolecular cyclization to form the indan ring system.

-

Work-up and Purification: The reaction mixture is quenched with ice water and extracted with an organic solvent (e.g., diethyl ether). The organic layer is washed, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography.

-

Analysis: The final product's identity and purity are confirmed using spectroscopic methods as described below.

Analytical Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like 5-Methylindan.

Methodology:

-

Sample Preparation: Prepare a stock solution of the sample at approximately 1 mg/mL in a volatile organic solvent such as hexane (B92381) or dichloromethane. Create a working solution by diluting the stock solution to a final concentration of about 10 µg/mL.[4] Transfer a minimum of 50 µL to a 1.5 mL glass autosampler vial.[4]

-

Instrumentation: Use a gas chromatograph equipped with a mass spectrometer. An HP-5-ms (or equivalent 5% phenyl polymethylsiloxane) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for this analysis.[5]

-

GC Conditions:

-

MS Conditions:

-

Data Analysis: The resulting chromatogram will show a peak at a specific retention time corresponding to 5-Methylindan. The mass spectrum of this peak can be compared to a reference spectrum (e.g., from the NIST library) to confirm the compound's identity. Key fragments would be expected at m/z 132 (molecular ion) and 117 (loss of a methyl group).

Analytical Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation of 5-Methylindan.

Methodology:

-

Sample Preparation: For a ¹H NMR spectrum, dissolve 5-10 mg of the purified 5-Methylindan in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a small vial. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended. Transfer the solution to a 5 mm NMR tube.

-

Internal Standard: Add an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters (¹H NMR):

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

-

Acquisition Parameters (¹³C NMR):

-

Pulse Program: Standard proton-decoupled experiment.

-

Spectral Width: Approximately 220-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, depending on concentration.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the internal standard. The expected ¹H NMR spectrum would show signals in the aromatic region (around 7.0 ppm), aliphatic protons of the five-membered ring (triplets around 2.8 and a quintet around 2.0 ppm), and a singlet for the methyl group (around 2.3 ppm). The ¹³C NMR would show distinct signals for the aromatic, aliphatic, and methyl carbons.

References

- 1. pubsapp.acs.org [pubsapp.acs.org]

- 2. digitalshowcase.lynchburg.edu [digitalshowcase.lynchburg.edu]

- 3. spectrabase.com [spectrabase.com]

- 4. uoguelph.ca [uoguelph.ca]

- 5. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. benchchem.com [benchchem.com]

5-Methylindan: A Technical Overview of a Volatile Flavor Compound

For Immediate Release

This technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a concise summary of the known identifiers and properties of 5-Methylindan. While this compound is noted for its presence in certain natural products and its use as a flavoring agent, it is important to highlight the current scarcity of in-depth biological activity data and detailed experimental protocols in the public domain.

Chemical Identifiers and Properties

5-Methylindan, a substituted indan, is chemically identified as 5-methyl-2,3-dihydro-1H-indene.[1][2][3][4] It is a small organic molecule with the chemical formula C₁₀H₁₂ and a molecular weight of approximately 132.20 g/mol .[1] Key identifiers for this compound are summarized in the table below for easy reference.

| Identifier | Value | Source(s) |

| CAS Number | 874-35-1 | [1][2] |

| IUPAC Name | 5-methyl-2,3-dihydro-1H-indene | [1] |

| Molecular Formula | C₁₀H₁₂ | [1] |

| InChI | InChI=1S/C10H12/c1-8-5-6-9-3-2-4-10(9)7-8/h5-7H,2-4H2,1H3 | [1] |

| InChIKey | RFXBCGVZEJEYGG-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=CC2=C(CCC2)C=C1 | [1] |

| PubChem CID | 13402 | [1] |

Known Occurrences and Applications

5-Methylindan has been identified as a volatile flavor component in strawberries (Fragaria ananassa Duch.).[2] Its primary documented application is as a flavoring agent, notably in soy sauce. Despite its use in the food industry, there is a conspicuous absence of publicly available, in-depth research into its pharmacological or toxicological properties.

Biological Activity and Signaling Pathways

A comprehensive search of scientific literature and patent databases reveals a significant gap in the understanding of 5-Methylindan's biological activity. While the broader class of aminoindane derivatives has been associated with a range of biological effects, including antibacterial properties, there is no specific, quantitative data or detailed experimental protocols available for 5-Methylindan itself.[5] Consequently, there is no information regarding its mechanism of action, potential therapeutic applications, or any involvement in cellular signaling pathways.

The following diagram illustrates the current knowledge gap concerning the biological interactions of 5-Methylindan.

References

- 1. 5-Methylindan | C10H12 | CID 13402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 5-methylindan, 874-35-1 [thegoodscentscompany.com]

- 3. 5-methyl-2,3-dihydro-1H-indene 95% | CAS: 874-35-1 | AChemBlock [achemblock.com]

- 4. 1H-Indene, 2,3-dihydro-5-methyl- [webbook.nist.gov]

- 5. Toxicological evaluation of 5-methoxy-2-aminoindane (MEAI): Binge mitigating agent in development - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Derivatives of 5-Methylindan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-methylindan and its derivatives, compounds of significant interest in medicinal chemistry and materials science. This document details various synthetic methodologies, including intramolecular Friedel-Crafts acylation, catalytic routes from commodity chemicals, and functionalization of the indan (B1671822) scaffold. Emphasis is placed on detailed experimental protocols, quantitative data analysis, and the exploration of the biological activities of these compounds, offering a valuable resource for researchers in drug discovery and organic synthesis.

Introduction

The indan scaffold is a privileged structure in medicinal chemistry, found in numerous biologically active compounds. The introduction of a methyl group at the 5-position can significantly influence the pharmacological properties of these molecules. 5-Methylindan and its derivatives have emerged as important intermediates in the synthesis of a variety of therapeutic agents, exhibiting a range of biological activities including anticancer, antimicrobial, and neuroprotective effects.[1][2] This guide aims to provide a detailed technical resource on the synthesis of 5-methylindan and its key derivatives, facilitating further research and development in this area.

Synthesis of the 5-Methylindan Core

The construction of the 5-methylindan framework can be achieved through several strategic approaches, primarily involving the formation of the indanone precursor, 5-methyl-1-indanone (B1336591), followed by its reduction.

Synthesis of 5-Methyl-1-indanone

5-Methyl-1-indanone is a key intermediate in the synthesis of 5-methylindan. Several methods have been developed for its preparation.

A common and effective method for the synthesis of 5-methyl-1-indanone is the intramolecular Friedel-Crafts acylation of 3-(p-tolyl)propanoic acid or its corresponding acyl chloride.[3][4] This reaction is typically mediated by a Lewis acid catalyst, such as aluminum chloride (AlCl₃), or a Brønsted acid like polyphosphoric acid (PPA).[3][5]

General Reaction Scheme:

Figure 1: General workflow for the synthesis of 5-Methyl-1-indanone.

Experimental Protocol: Friedel-Crafts Acylation of 3-(p-tolyl)propionyl chloride [6]

-

Acyl Chloride Formation: To a solution of 3-(p-tolyl)propanoic acid (1 equivalent) in anhydrous dichloromethane (B109758) (DCM), add oxalyl chloride (1.2 equivalents) dropwise at 0 °C. Allow the mixture to stir at room temperature for 2 hours. Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude 3-(p-tolyl)propionyl chloride.

-

Cyclization: Dissolve the crude acyl chloride in anhydrous DCM and cool the solution to 0 °C under an inert atmosphere. Add aluminum chloride (1.1 equivalents) portion-wise, maintaining the temperature below 5 °C.

-

Reaction Monitoring and Work-up: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture onto crushed ice and extract with DCM.

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After filtration, concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford 5-methyl-1-indanone.

A highly efficient one-step synthesis of 5-methyl-1-indanone involves the reaction of p-xylene (B151628) with crotonic acid, catalyzed by niobium pentachloride (NbCl₅).[3][4] This method offers high yields and purity under mild conditions.

Experimental Protocol: NbCl₅-Catalyzed Synthesis [3]

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve p-xylene (1.5 equivalents) and crotonic acid (1 equivalent) in anhydrous dichloromethane.

-

Catalyst Addition: Add NbCl₅ (5 mol%) to the solution at room temperature.

-

Reaction and Work-up: Stir the mixture at 25 °C for 6 hours. Quench the reaction with water and extract the product with dichloromethane.

-

Purification: Wash the organic phase with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure, and purify the residue by column chromatography to yield 5-methyl-1-indanone.

| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Friedel-Crafts (from acid) | PPA | 100 | 2 | 40-60 | >95 | [5] |

| Friedel-Crafts (from acid chloride) | AlCl₃ | 0 - RT | 2-4 | 70-85 | >97 | [6] |

| NbCl₅-catalyzed | NbCl₅ | 25 | 6 | 78 | >97 | [3] |

Table 1: Comparison of synthetic methods for 5-Methyl-1-indanone.

Reduction of 5-Methyl-1-indanone to 5-Methylindan

The final step in the synthesis of the 5-methylindan core is the reduction of the carbonyl group of 5-methyl-1-indanone. The Wolff-Kishner and Clemmensen reductions are two classical methods for this transformation.

The Wolff-Kishner reduction involves the conversion of the ketone to a hydrazone, followed by treatment with a strong base at high temperatures to yield the corresponding alkane.[7][8]

Experimental Protocol: Wolff-Kishner Reduction of 5-Methyl-1-indanone [7]

-

Reaction Setup: To a solution of 5-methyl-1-indanone (1 equivalent) in diethylene glycol, add hydrazine (B178648) monohydrate (20 equivalents) and potassium hydroxide (B78521) (6 equivalents) at room temperature.

-

Reaction: Heat the mixture to 110 °C for 1 hour, then increase the temperature to 194 °C and maintain for 4 hours.

-

Work-up and Purification: Cool the reaction mixture to room temperature and quench by adding 1 M aqueous HCl. Extract the product with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain 5-methylindan.

The Clemmensen reduction utilizes amalgamated zinc and concentrated hydrochloric acid to reduce the ketone to an alkane.[2][9]

Experimental Protocol: Clemmensen Reduction of 5-Methyl-1-indanone [9]

-

Preparation of Amalgamated Zinc: Stir zinc powder in a 5% aqueous solution of mercuric chloride for 5 minutes. Decant the solution and wash the amalgamated zinc with water.

-

Reduction: Add the amalgamated zinc to a mixture of concentrated hydrochloric acid and water. Add a solution of 5-methyl-1-indanone in toluene (B28343) to the refluxing mixture.

-

Reaction and Work-up: Reflux the mixture for 4-6 hours. After cooling, separate the organic layer and extract the aqueous layer with toluene.

-

Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure and purify the product by distillation or column chromatography.

| Method | Reagents | Conditions | Yield (%) | Reference |

| Wolff-Kishner | Hydrazine, KOH, diethylene glycol | 110-194 °C | 80-90 | [7] |

| Clemmensen | Zn(Hg), conc. HCl, toluene | Reflux | 70-85 | [9] |

Table 2: Comparison of reduction methods for the synthesis of 5-Methylindan.

Synthesis of 5-Methylindan Derivatives

Functionalized 5-methylindan derivatives are often synthesized from a common intermediate, 5-bromo-1-indanone (B130187), which allows for the introduction of various substituents through cross-coupling reactions.

Synthesis of 5-Bromo-1-indanone

5-Bromo-1-indanone can be prepared via the intramolecular Friedel-Crafts acylation of 3-(3-bromophenyl)propanoic acid or its acyl chloride.[10][11]

Experimental Protocol: Synthesis of 5-Bromo-1-indanone [10]

-

Reaction Setup: Add 4-(3-chloropropanoyl)bromobenzene (1 equivalent) to a molten mixture of aluminum chloride (4 equivalents) and sodium chloride (1 equivalent) at 180 °C.

-

Reaction: Heat the mixture at 180-220 °C for 30 minutes.

-

Work-up and Purification: Pour the hot mixture onto ice and treat with acetic acid. Collect the resulting solid and dissolve it in diethyl ether. Dry the organic solution and concentrate it. Recrystallize the residue from methanol (B129727) to give 5-bromo-1-indanone.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. 5-Bromo-1-indanone can be coupled with various boronic acids in the presence of a palladium catalyst and a base to yield a diverse range of 5-aryl-1-indanones.[9]

Figure 2: General scheme for Suzuki-Miyaura coupling of 5-bromo-1-indanone.

Experimental Protocol: Suzuki Coupling of 5-Bromo-1-indanone [9][12]

-

Reaction Setup: In a reaction vessel, combine 5-bromo-1-indanone (1 equivalent), the desired arylboronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base like potassium carbonate (2 equivalents).

-

Solvent and Degassing: Add a mixture of toluene and water (4:1) and degas the mixture by bubbling argon through it for 15 minutes.

-

Reaction: Heat the reaction mixture at 90 °C under an inert atmosphere until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

| Arylboronic Acid | Product | Yield (%) | Reference |

| Phenylboronic acid | 5-Phenyl-1-indanone | 85 | [9] |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1-indanone | 92 | [9] |

| 4-(Trifluoromethyl)phenylboronic acid | 5-(4-(Trifluoromethyl)phenyl)-1-indanone | 78 | [9] |

Table 3: Examples of 5-Aryl-1-indanones synthesized via Suzuki coupling.

Spectroscopic Data

The structural characterization of 5-methylindan and its derivatives is confirmed by various spectroscopic techniques.

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (m/z) | IR (cm⁻¹) |

| 5-Methylindan [3][7] | 7.05 (s, 1H), 6.95 (d, J=7.6 Hz, 1H), 6.85 (d, J=7.6 Hz, 1H), 2.85 (t, J=7.4 Hz, 4H), 2.30 (s, 3H), 2.05 (quint, J=7.4 Hz, 2H) | 144.1, 139.8, 134.9, 126.3, 124.8, 124.5, 32.8, 32.1, 25.3, 20.9 | 132 (M+), 117 | 2945, 1485, 805 |

| 5-Methyl-1-indanone [5][13] | 7.60 (d, J=7.8 Hz, 1H), 7.35 (s, 1H), 7.25 (d, J=7.8 Hz, 1H), 3.05 (t, J=5.9 Hz, 2H), 2.70 (t, J=5.9 Hz, 2H), 2.40 (s, 3H) | 207.1, 155.2, 144.9, 138.1, 127.0, 125.3, 123.8, 36.4, 25.8, 21.5 | 146 (M+), 118 | 2920, 1705 (C=O), 1605, 820 |

| 5-Bromo-1-indanone [10] | 7.85 (d, J=1.8 Hz, 1H), 7.65 (dd, J=8.2, 1.8 Hz, 1H), 7.50 (d, J=8.2 Hz, 1H), 3.15 (t, J=6.0 Hz, 2H), 2.75 (t, J=6.0 Hz, 2H) | 205.8, 154.1, 137.9, 131.2, 129.8, 128.5, 122.3, 36.1, 25.5 | 210/212 (M+/M+2), 182/184 | 2925, 1710 (C=O), 1590, 825 |

| 5-Phenyl-1-indanone [9] | 7.75 (d, J=7.9 Hz, 1H), 7.60-7.30 (m, 7H), 3.10 (t, J=6.0 Hz, 2H), 2.75 (t, J=6.0 Hz, 2H) | 207.0, 154.5, 145.8, 140.2, 139.8, 128.9, 127.4, 127.2, 125.8, 124.5, 36.5, 25.9 | 208 (M+), 180 | 2920, 1700 (C=O), 1600, 760, 695 |

Table 4: Spectroscopic data for 5-Methylindan and key derivatives.

Biological Activities and Potential Applications

Indanone derivatives are known to possess a wide range of biological activities, making them attractive scaffolds for drug discovery.[1][2] While specific data for many 5-methylindan derivatives is still emerging, the broader class of indanones has shown promise in several therapeutic areas.

-

Anticancer Activity: Several indanone derivatives have demonstrated significant anticancer properties.[14] For example, the natural product Pterosin B, an indanone, exhibits cytotoxicity against human leukemia HL-60 cells.[14] The mechanism of action for many anticancer indanones involves the induction of apoptosis through pathways such as the activation of caspases and the modulation of Bcl-2 family proteins.[4]

-

Antimicrobial Activity: Indanone derivatives have also been reported to have antibacterial and antifungal properties.[1] The specific mechanisms are varied but can involve the disruption of microbial cell membranes or the inhibition of essential enzymes.

-

Neuroprotective Effects: The indan scaffold is a core component of several drugs used to treat neurodegenerative diseases. For instance, Donepezil, an acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease, contains an indanone moiety.[1][2] Research into other indan derivatives has shown potential neuroprotective effects through various mechanisms, including the inhibition of monoamine oxidase and the reduction of oxidative stress.[15][16]

Figure 3: A potential signaling pathway for the anticancer activity of indanone derivatives.

Conclusion

This technical guide has outlined the primary synthetic routes to 5-methylindan and its derivatives, providing detailed experimental protocols and summarizing key quantitative data. The versatility of the indanone scaffold, particularly through functionalization via Suzuki-Miyaura coupling, allows for the creation of a diverse library of compounds for biological screening. The promising, albeit still developing, understanding of the biological activities of 5-methylindan derivatives highlights their potential as valuable leads in drug discovery programs targeting cancer, infectious diseases, and neurodegenerative disorders. Further research into the structure-activity relationships and specific molecular targets of these compounds is warranted to fully exploit their therapeutic potential.

References

- 1. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]

- 2. Clemmensen reduction - Wikipedia [en.wikipedia.org]

- 3. 5-Methylindan | C10H12 | CID 13402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Novel Rhodanine Derivative, 5-[4-(4-Fluorophenoxy) phenyl]methylene-3-{4-[3-(4-methylpiperazin-1-yl) propoxy]phenyl}-2-thioxo-4-thiazolidinone dihydrochloride, Induces Apoptosis via Mitochondria Dysfunction and Endoplasmic Reticulum Stress in Human Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy 5-Methyl-1-indanone (EVT-341598) | 4593-38-8 [evitachem.com]

- 6. researchopenworld.com [researchopenworld.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. chemistry.mdma.ch [chemistry.mdma.ch]

- 10. scienceopen.com [scienceopen.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. preprints.org [preprints.org]

- 13. spectrabase.com [spectrabase.com]

- 14. arrow.tudublin.ie [arrow.tudublin.ie]

- 15. Discovery, synthesis, biological evaluation and molecular docking study of (R)-5-methylmellein and its analogs as selective monoamine oxidase A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Neuroprotective actions of methylene blue and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Methylindan molecular weight and formula

An In-depth Technical Guide on 5-Methylindan: Molecular Weight and Formula

This guide provides a detailed overview of the molecular weight and chemical formula of 5-Methylindan, a compound relevant to researchers, scientists, and professionals in drug development.

Chemical Identity

Synonyms: 5-methyl-2,3-dihydro-1H-indene, Indan, 5-methyl-[1][2]

Molecular Formula and Weight

The chemical composition and molecular mass are fundamental properties for any chemical compound. For 5-Methylindan, these are well-established.

The molecular formula of 5-Methylindan is C10H12.[1][2][3][4][5] This indicates that each molecule of 5-Methylindan contains 10 carbon atoms and 12 hydrogen atoms. The molecular weight has been determined by multiple sources, with slight variations depending on the calculation method and isotopic composition considered. The computed molecular weight is approximately 132.20 g/mol .[1] Other reported values include 132.205 g/mol [3][4], 132.2023 g/mol [2], and simply 132.2 g/mol .[6][7]

Below is a summary of the key quantitative data for 5-Methylindan.

| Parameter | Value | Source |

| Molecular Formula | C10H12 | PubChem[1], LookChem[3], NIST[2] |

| Molecular Weight | 132.20 g/mol | PubChem[1] |

| Molecular Weight | 132.205 g/mol | LookChem[3], ChemSynthesis[4] |

| Molecular Weight | 132.2023 g/mol | NIST WebBook[2] |

| Molecular Weight | 132.2 g/mol | ChemicalBook[6][7] |

Structural and Logical Representation

To illustrate the relationship between the compound's name, its elemental composition (formula), and its resulting mass (molecular weight), the following diagram is provided.

Caption: Logical relationship between compound name, formula, and molecular weight.

References

- 1. 5-Methylindan | C10H12 | CID 13402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H-Indene, 2,3-dihydro-5-methyl- [webbook.nist.gov]

- 3. 5-Methylindan|lookchem [lookchem.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 5-methylindan, 874-35-1 [thegoodscentscompany.com]

- 6. 5-Methylindane CAS#: 874-35-1 [m.chemicalbook.com]

- 7. 5-Methylindane | 874-35-1 [chemicalbook.com]

physical properties of 5-Methylindan (melting point, boiling point)

Technical Data Sheet: 5-Methylindan

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the known physical properties of 5-Methylindan, with a specific focus on its melting and boiling points.

Physical Properties of 5-Methylindan

5-Methylindan, also known as 2,3-dihydro-5-methyl-1H-indene, is an aromatic hydrocarbon. Its physical properties have been reported in various sources, with some discrepancies in the observed values. These variations can arise from different experimental conditions and sample purities.

Quantitative Data Summary

The following table summarizes the reported melting and boiling points for 5-Methylindan from various sources.

| Physical Property | Value | Conditions | Source |

| Melting Point | 57-59 °C | Not Specified | [1] |

| -93 °C | Not Specified | [2] | |

| Boiling Point | 202.00 °C | @ 760.00 mm Hg | [3] |

| 204.15 °C | Rough Estimate | [1] | |

| 110.6 °C | Not Specified | [2] | |

| 201.1 °C | @ 740.5 mm Hg | [4] |

It is important to note the significant variation in the reported melting points, which may suggest the data corresponds to different isomers or levels of purity. The boiling points are more consistent, with most values falling within the 201-205 °C range at or near standard atmospheric pressure.

Experimental Protocols

Detailed experimental protocols for the determination of the specific melting and boiling points cited above are not provided in the source literature. However, standard laboratory procedures for these measurements are well-established.

General Melting Point Determination (Capillary Method):

-

A small, dry sample of the crystalline substance is packed into a thin-walled capillary tube.

-

The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath and a thermometer or a digital temperature sensor.

-

The sample is heated at a slow, controlled rate.

-

The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted.

General Boiling Point Determination (Distillation Method):

-

The liquid sample is placed in a distillation flask.

-

A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the flask.

-

The flask is heated to bring the liquid to a boil.

-

The temperature at which the vapor and liquid are in equilibrium, as indicated by a stable temperature reading on the thermometer while the liquid is distilling, is recorded as the boiling point. The atmospheric pressure is also recorded.

Logical Workflow

The following diagram illustrates a generalized workflow for the characterization of a chemical compound's physical properties.

Caption: Workflow for Physical Property Characterization.

References

5-Methylindan: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of 5-Methylindan. Given the limited publicly available quantitative data for this specific compound, this document outlines standardized experimental protocols that can be employed to generate the necessary data for research and development purposes.

Core Concepts: Solubility and Stability

A thorough understanding of a compound's solubility and stability is paramount in early-stage drug discovery and development. These physicochemical properties are critical determinants of a compound's bioavailability, formulation feasibility, and shelf-life.

-

Solubility dictates the amount of a substance that can be dissolved in a given solvent to form a saturated solution. It is a crucial factor for absorption and for the development of liquid dosage forms.

-

Stability refers to the ability of a substance to resist chemical change or degradation over time under the influence of various environmental factors such as pH, temperature, and light.

5-Methylindan: Physicochemical Properties

5-Methylindan (CAS No. 874-35-1) is an organic compound with the molecular formula C₁₀H₁₂ and a molecular weight of 132.20 g/mol .[1] It is also known as 5-methyl-2,3-dihydro-1H-indene.[1][2]

Solubility Data

Quantitative solubility data for 5-Methylindan is sparse in publicly accessible literature. The following table summarizes the available information and provides a template for the presentation of experimentally determined solubility data.

Table 1: Solubility of 5-Methylindan

| Solvent | Temperature (°C) | Solubility | Method |

| Water | 25 | 33.66 mg/L (estimated) | Estimation |

| Hypothetical Data | |||

| Ethanol | 25 | e.g., 50 g/L | Shake-Flask |

| Methanol (B129727) | 25 | e.g., 45 g/L | Shake-Flask |

| Acetonitrile | 25 | e.g., 30 g/L | Shake-Flask |

| Dichloromethane | 25 | e.g., > 200 g/L | Shake-Flask |

| Hexane | 25 | e.g., > 200 g/L | Shake-Flask |

| pH 1.2 Buffer | 37 | e.g., 35 mg/L | Shake-Flask |

| pH 6.8 Buffer | 37 | e.g., 34 mg/L | Shake-Flask |

Note: The hypothetical data is for illustrative purposes to demonstrate how results would be presented.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the thermodynamic (equilibrium) solubility of a compound.[3][4]

Objective: To determine the saturation concentration of 5-Methylindan in various solvents and aqueous buffers at a controlled temperature.

Materials:

-

5-Methylindan

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, hexane)

-

Aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4) to simulate physiological conditions.[4]

-

Vials with screw caps

-

Temperature-controlled shaker

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Validated analytical method (e.g., High-Performance Liquid Chromatography with UV detection - HPLC-UV)

Procedure:

-

Preparation: Add an excess amount of solid 5-Methylindan to a series of vials containing a known volume of the respective solvents and buffers. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., at 25°C or 37°C). Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[4][5]

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand, permitting the undissolved solid to settle. Separate the saturated solution from the excess solid by either centrifugation at high speed or by filtering through a 0.22 µm filter.[3]

-

Quantification: Accurately dilute an aliquot of the clear supernatant or filtrate with a suitable solvent. Determine the concentration of 5-Methylindan in the diluted sample using a validated HPLC-UV method.

-

Data Analysis: Calculate the original concentration in the saturated solution, which represents the solubility. Report the results in units such as mg/L, g/L, or µg/mL.

Experimental workflow for shake-flask solubility determination.

Stability Data

No specific stability data for 5-Methylindan was found in the public domain. Forced degradation studies are essential to establish the intrinsic stability of a compound and to develop stability-indicating analytical methods.[4][6] The following table is a template for presenting the results of such studies.

Table 2: Forced Degradation of 5-Methylindan

| Stress Condition | Time | % Degradation | Degradation Products |

| Acid Hydrolysis (0.1 M HCl, 60°C) | 2 h | e.g., < 1% | e.g., Not Detected |

| 24 h | e.g., 5% | e.g., Peak at RRT 0.8 | |

| Base Hydrolysis (0.1 M NaOH, 60°C) | 2 h | e.g., 2% | e.g., Peak at RRT 0.9 |

| 24 h | e.g., 15% | e.g., Peaks at RRT 0.9, 1.2 | |

| Oxidative (3% H₂O₂, RT) | 2 h | e.g., 1% | e.g., Not Detected |

| 24 h | e.g., 8% | e.g., Peak at RRT 0.7 | |

| Thermal (Solid, 80°C) | 7 days | e.g., < 1% | e.g., Not Detected |

| Thermal (Solution, 80°C) | 7 days | e.g., 3% | e.g., Not Detected |

| Photolytic (ICH Q1B) | - | e.g., 2% | e.g., Not Detected |

Note: RRT = Relative Retention Time. The data presented is hypothetical and serves as an example.

Experimental Protocol: Forced Degradation Studies

Objective: To investigate the intrinsic stability of 5-Methylindan under various stress conditions to identify potential degradation pathways and to develop a stability-indicating analytical method.

Materials:

-

5-Methylindan

-

Stock solution of 5-Methylindan (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile)[6]

-

Hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

-

Temperature-controlled oven

-

Photostability chamber compliant with ICH Q1B guidelines

-

Validated stability-indicating HPLC method

Procedure:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Store the mixture at an elevated temperature (e.g., 60°C). Collect and analyze samples at various time points (e.g., 2, 4, 8, and 24 hours).[6]

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Store the mixture at an elevated temperature (e.g., 60°C). Collect and analyze samples at various time points (e.g., 2, 4, 8, and 24 hours).[6]

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store the solution at room temperature. Collect and analyze samples at various time points (e.g., 2, 4, 8, and 24 hours).[6]

-

Thermal Degradation:

-

Photolytic Degradation: Expose both the solid 5-Methylindan and its stock solution to a light source that provides both UV and visible light, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6] A dark control sample should be stored under the same conditions but protected from light.

-

Sample Analysis: At each time point, neutralize the acidic and basic samples before analysis. Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the intact 5-Methylindan from any degradation products.

Workflow for forced degradation stability testing.

Signaling Pathways

Currently, there is no information available in the scientific literature to suggest that 5-Methylindan is involved in any specific biological signaling pathways. Its primary documented use is as a flavoring agent.[7]

Conclusion

This technical guide provides a framework for the systematic evaluation of the solubility and stability of 5-Methylindan. While specific quantitative data is limited, the outlined experimental protocols for the shake-flask solubility method and forced degradation studies offer a robust approach for generating the necessary data for research, development, and regulatory purposes. The consistent application of these standardized methods will ensure the generation of high-quality, reproducible data, which is essential for the successful advancement of any chemical entity.

References

For Researchers, Scientists, and Drug Development Professionals

While 5-Methylindan itself remains a compound with limited documented biological activity, the broader family of indan-based molecules presents a rich and diverse pharmacological profile. This technical guide provides an in-depth exploration of the biological activities associated with the indan (B1671822) scaffold, focusing on key areas of therapeutic interest including neuroprotection, enzyme inhibition, and antimicrobial effects. Due to the scarcity of data on 5-Methylindan, this guide will focus on structurally related and well-studied indan derivatives, offering a comprehensive overview of their mechanisms of action, quantitative activity, and the experimental protocols used for their evaluation.

Neuroprotective and Enzyme Inhibitory Activities of Indan Derivatives

The indan core is a key structural motif in several compounds exhibiting significant neuroprotective properties. This activity is often linked to the inhibition of key enzymes in the central nervous system, namely Monoamine Oxidase (MAO) and Acetylcholinesterase (AChE).

Monoamine Oxidase (MAO) Inhibition

Derivatives of 1-indanone (B140024) and 2-aminoindan (B1194107) have been identified as potent inhibitors of MAO, particularly MAO-B.[1][2][3] Inhibition of MAO-B is a clinically relevant strategy in the management of Parkinson's disease, as it reduces the degradation of dopamine (B1211576) and consequently elevates its levels in the brain.[4][5] Rasagiline (B1678815), a well-known anti-Parkinsonian drug, is an N-propargyl-1-aminoindan derivative that acts as a selective and irreversible MAO-B inhibitor.[5][6]

Quantitative Data on MAO Inhibition by Indan Derivatives

| Compound Class | Derivative Example | Target | IC50 (µM) | Reference |

| 1-Indanone | C6-substituted indanones | MAO-B | 0.001 - 0.030 | [1] |

| 2-Benzylidene-1-indanone | 5-hydroxy substituted | MAO-B | < 0.1 | [2] |

| 2-Heteroarylidene-1-indanone | Methoxy substituted | MAO-B | 0.0044 - 1.53 | [3] |

| Indanone-tetrahydropyridin hybrid | Compound A1 | MAO-B | 3.25 | [7] |

Signaling Pathways of MAO-B Inhibition

The neuroprotective effects of MAO-B inhibitors like rasagiline extend beyond simply increasing dopamine levels. They involve the modulation of multiple downstream signaling pathways that protect neurons from apoptosis and oxidative stress.[4][8] Inhibition of MAO-B reduces the production of reactive oxygen species (ROS) that are generated during the oxidative deamination of monoamines. Furthermore, rasagiline has been shown to activate pro-survival signaling cascades, including the PI3K/Akt pathway, leading to the upregulation of anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as BDNF and GDNF.[1][8] It also activates the Nrf2-ARE pathway, which increases the expression of antioxidant enzymes.[4][5][6]

Acetylcholinesterase (AChE) Inhibition

Certain indanone derivatives have demonstrated potent inhibitory activity against acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132).[7][9] AChE inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. By increasing the levels of acetylcholine in the synaptic cleft, these compounds can improve cognitive function.[10][11]

Quantitative Data on AChE Inhibition by Indan Derivatives

| Compound Class | Derivative Example | Target | IC50 (µM) | Reference |

| 2-Phenoxy-indan-1-one | Compound 3g | AChE | (34-fold more potent than donepezil) | [9] |

| Indandione-piperazine hybrid | Compound 38 | AChE | 0.036 | [12] |

| Indanone-tetrahydropyridin hybrid | Compound A1 | AChE | 0.054 | [7] |

Signaling Pathways of Acetylcholinesterase Inhibition

The primary mechanism of AChE inhibitors is the enhancement of cholinergic neurotransmission.[11][13] By preventing the hydrolysis of acetylcholine (ACh), these inhibitors increase its concentration in the synapse, leading to prolonged activation of nicotinic and muscarinic acetylcholine receptors on the postsynaptic neuron. Beyond this, AChE itself has been implicated in non-catalytic functions, including a role in apoptosis. Inhibition of AChE can interfere with the formation of the apoptosome, a key complex in the intrinsic apoptotic pathway, thereby exerting a neuroprotective effect.[14][15][16]

Antibacterial Activity of Indan Derivatives

Several studies have highlighted the potential of indan-based compounds as antibacterial agents.[17][18][19][20][21] Derivatives of indan-1,3-dione and other related structures have shown activity against a range of both Gram-positive and Gram-negative bacteria.

Quantitative Data on Antibacterial Activity of Indan Derivatives

| Compound Class | Derivative Example | Bacterial Strain | MIC (µM) | Reference |

| Aurone/Indanone | Compound A2, B1, etc. | S. aureus, E. coli, C. albicans | 62.5 | [18] |

| Aurone/Indanone | Compound A5, D2 | S. aureus, E. coli, C. albicans | 15.625 | [19][21] |

| 1-Indanone chalcone (B49325) hydrazone | Compound 1b | P. aeruginosa, S. typhimurium | 15.6 - 31.3 µg/mL | [20] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays discussed in this guide.

Monoamine Oxidase (MAO) Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available fluorometric MAO inhibitor screening kits and is suitable for determining the IC50 values of test compounds.[3][11][22][23][24]

Principle: The assay measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the MAO-catalyzed oxidation of a substrate. In the presence of horseradish peroxidase (HRP), the H₂O₂ reacts with a fluorescent probe to generate a quantifiable fluorescent signal.

Materials:

-

Recombinant human MAO-A or MAO-B enzyme

-

MAO Assay Buffer (e.g., 100 mM potassium phosphate (B84403), pH 7.4)

-

MAO Substrate (e.g., Tyramine or Kynuramine)

-

Fluorescent Probe (e.g., Amplex Red)

-

Horseradish Peroxidase (HRP)

-

Test compounds (dissolved in DMSO)

-

Positive control inhibitor (e.g., Clorgyline for MAO-A, Selegiline for MAO-B)

-

96-well black, flat-bottom microplates

-

Microplate reader with fluorescence detection (e.g., Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation: Prepare working solutions of the MAO enzyme, substrate, fluorescent probe, and HRP in MAO Assay Buffer according to the kit manufacturer's instructions. Prepare serial dilutions of the test compounds and positive control in the assay buffer. The final DMSO concentration should be kept below 1%.

-

Assay Plate Setup:

-

Add 50 µL of MAO Assay Buffer to all wells.

-

Add 10 µL of the serially diluted test compounds, positive control, or vehicle (for enzyme activity control) to the respective wells.

-

Add 40 µL of the MAO enzyme working solution to all wells except the blank (no enzyme) wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

-

Reaction Initiation: Add 20 µL of the substrate/probe/HRP working solution to all wells to start the reaction.

-

Measurement: Immediately begin measuring the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C.

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the enzyme activity control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and screening for inhibitors.[2][9][13][25][26]

Principle: AChE hydrolyzes the substrate acetylthiocholine (B1193921) (ATCh) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm.

Materials:

-

Acetylcholinesterase (e.g., from electric eel)

-

Acetylthiocholine iodide (ATCh)

-

5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate Buffer (0.1 M, pH 8.0)

-

Test compounds (dissolved in DMSO)

-

Positive control inhibitor (e.g., Donepezil or Eserine)

-

96-well clear, flat-bottom microplates

-

Microplate reader with absorbance detection at 412 nm

Procedure:

-

Reagent Preparation: Prepare working solutions of AChE, ATCh, and DTNB in the phosphate buffer. Prepare serial dilutions of the test compounds and positive control. The final DMSO concentration should be kept low (<1%).

-

Assay Plate Setup:

-

To each well, add 140 µL of phosphate buffer.

-

Add 20 µL of the DTNB working solution.

-

Add 10 µL of the serially diluted test compounds, positive control, or vehicle.

-

Add 10 µL of the AChE working solution to all wells except the blank.

-

Pre-incubate the plate at room temperature for 10-15 minutes.

-

-

Reaction Initiation: Add 20 µL of the ATCh working solution to all wells to start the reaction.

-

Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for 10-20 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Antibacterial Susceptibility Test (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.[9][10][14][27][28][29][30]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Test compounds (dissolved in a suitable solvent)

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer or turbidity meter

Procedure:

-

Inoculum Preparation: From a fresh agar (B569324) plate, pick several colonies of the test bacterium and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) as determined by visual inspection or by measuring the optical density at 600 nm.

Neuroprotection Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. It is commonly used to evaluate the neuroprotective effects of compounds against a neurotoxic insult.[17][31][32][33]

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Test compounds

-

Neurotoxin (e.g., H₂O₂, MPP⁺, or Aβ peptide)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader with absorbance detection at 570 nm

Procedure:

-

Cell Seeding: Seed the neuronal cells into a 96-well plate at an appropriate density and allow them to adhere and differentiate if necessary.

-

Compound Treatment and Toxin Exposure:

-

Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 1-24 hours).

-

Introduce the neurotoxin to the wells (except for the vehicle control wells) and co-incubate with the test compound for the desired duration (e.g., 24-48 hours).

-

-

MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

-

The neuroprotective effect is observed as an increase in cell viability in the presence of the test compound and the neurotoxin compared to the neurotoxin alone.

-

EC50 values for neuroprotection can be calculated from dose-response curves.

-

Conclusion

While 5-Methylindan itself has not been extensively studied for its biological activities, the broader class of indan-containing compounds represents a promising scaffold for the development of novel therapeutics. The indan nucleus is a key feature in molecules with potent MAO and AChE inhibitory activity, conferring significant potential for the treatment of neurodegenerative disorders. Furthermore, emerging evidence of antibacterial properties suggests that the therapeutic applications of indan derivatives may extend beyond the central nervous system. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals interested in exploring the rich pharmacological landscape of this versatile chemical scaffold. Further investigation into the structure-activity relationships and optimization of the indan core could lead to the discovery of new and improved therapeutic agents.

References

- 1. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies [mdpi.com]

- 2. scribd.com [scribd.com]

- 3. Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) - Creative Biolabs [neuros.creative-biolabs.com]

- 4. Rasagiline Exerts Neuroprotection towards Oxygen-Glucose-Deprivation/Reoxygenation-Induced GAPDH-Mediated Cell Death by Activating Akt/Nrf2 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Neuroprotective Function of Rasagiline and Selegiline, Inhibitors of Type B Monoamine Oxidase, and Role of Monoamine Oxidases in Synucleinopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. broadpharm.com [broadpharm.com]

- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. frontiersin.org [frontiersin.org]

- 13. benchchem.com [benchchem.com]

- 14. Frontiers | Multifaceted promotion of apoptosis by acetylcholinesterase [frontiersin.org]

- 15. aacrjournals.org [aacrjournals.org]

- 16. mdpi.com [mdpi.com]

- 17. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis and Activity of Aurone and Indanone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis and Activity of Aurone and Indanone Derivatives | Bentham Science [eurekaselect.com]

- 22. assaygenie.com [assaygenie.com]

- 23. arigobio.cn [arigobio.cn]

- 24. apexbt.com [apexbt.com]

- 25. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. bosterbio.com [bosterbio.com]

- 27. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 28. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 29. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 30. protocols.io [protocols.io]

- 31. researchgate.net [researchgate.net]

- 32. MTT assay [protocols.io]

- 33. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

5-Methylindan in Medicinal Chemistry: A Technical Guide to a Privileged Scaffold

Introduction

The indane scaffold, a bicyclic hydrocarbon consisting of a fused benzene (B151609) and cyclopentane (B165970) ring, is recognized as a "privileged structure" in medicinal chemistry. Its rigid framework and synthetic tractability make it an attractive core for the design of novel therapeutic agents across a range of biological targets. This technical guide focuses on the potential applications of a specific derivative, 5-Methylindan, in drug discovery and development. While direct and extensive research on 5-Methylindan as a central scaffold is emerging, this document will explore its potential by examining the synthesis, biological activities, and structure-activity relationships (SAR) of closely related indane analogs. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the 5-Methylindan core for novel therapeutic design.

Synthesis of the 5-Methylindan Scaffold and Derivatives

The synthetic accessibility of the indane core is a key advantage for its use in medicinal chemistry. Various methods have been established for the synthesis of indanones, which are common precursors to a wide range of indane derivatives. These methods can be adapted for the specific synthesis of 5-methyl-substituted analogs.

One common approach involves the intramolecular Friedel-Crafts reaction. For instance, 5-chloro-1-indanone (B154136) can be synthesized from the reaction of malonic acid with chlorobenzaldehyde, followed by an intramolecular Friedel-Crafts acylation.[1] A similar strategy can be envisioned for 5-methylindan-1-one, starting from appropriate precursors. Another efficient, one-pot process for preparing 1-indanones from benzoic acids involves the reaction with thionyl chloride and ethylene (B1197577), followed by an intramolecular Friedel-Crafts alkylation.[1]

Experimental Protocol: General Synthesis of 1-Indanone (B140024) Derivatives via Friedel-Crafts Reaction

This protocol describes a general method for the synthesis of 1-indanone derivatives, which can be adapted for 5-methylindan-1-one.

-

Materials: Substituted benzoic acid (e.g., 4-methylbenzoic acid), thionyl chloride, ethylene, aluminum chloride (or another suitable Lewis acid), and an appropriate solvent (e.g., dichloromethane).

-

Step 1: Acyl Chloride Formation: The substituted benzoic acid is reacted with an excess of thionyl chloride, often with gentle heating, to form the corresponding acyl chloride. The excess thionyl chloride is typically removed by distillation.

-

Step 2: Ethylene Acylation: The crude acyl chloride is dissolved in a suitable solvent and reacted with ethylene gas in the presence of a Lewis acid catalyst like aluminum chloride. This step forms the β-chloropropiophenone intermediate.

-

Step 3: Intramolecular Alkylation: The reaction mixture from Step 2 is then heated to induce an intramolecular Friedel-Crafts alkylation, leading to the cyclization and formation of the 1-indanone ring system.

-

Work-up and Purification: The reaction is quenched with water or a dilute acid, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is evaporated. The crude product is purified by techniques such as recrystallization or column chromatography.

Potential Therapeutic Applications of 5-Methylindan Derivatives

The indane scaffold has been incorporated into a variety of biologically active molecules. By extension, the 5-Methylindan core represents a promising starting point for the development of novel drugs in several therapeutic areas.

Neurodegenerative Diseases and CNS Disorders

The indane nucleus is a well-established pharmacophore for central nervous system (CNS) active agents. Its rigid structure allows for precise orientation of functional groups that can interact with CNS targets.

Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases are important enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of depression and neurodegenerative disorders like Parkinson's disease.[2][3] Several indanone derivatives have been investigated as MAO inhibitors. For example, certain 5-methanesulfonamido-1-indanone derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, which is also implicated in neuroinflammation associated with neurodegenerative diseases.[4] The 5-methylindan scaffold could be explored for the development of novel MAO or COX-2 inhibitors, where the methyl group could influence binding affinity and selectivity.

NMDA Receptor Antagonism: N-methyl-D-aspartate (NMDA) receptors are involved in synaptic plasticity and are a target for the treatment of various neurological and psychiatric disorders.[5] The indane structure is present in some NMDA receptor antagonists. The development of 5-Methylindan-based analogs could lead to new modulators of the NMDA receptor with improved pharmacokinetic and pharmacodynamic profiles.

Anticancer Activity

The indane scaffold has been utilized in the design of various anticancer agents.

Tubulin Polymerization Inhibition: Some 1-indanone derivatives have shown potent cytotoxicity against human cancer cell lines, with mechanisms of action that may involve the inhibition of tubulin polymerization.[1] The substitution pattern on the indane ring is crucial for this activity. The introduction of a methyl group at the 5-position could modulate the cytotoxic potency and selectivity of these compounds.

Enzyme Inhibition in Cancer: Indane derivatives have also been designed as inhibitors of other cancer-related enzymes. For instance, 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted thiourea (B124793) derivatives have been synthesized and evaluated as cyclin-dependent kinase 9 (CDK9) inhibitors for the treatment of gastric cancer.[6] While more complex, this highlights the utility of the indole (B1671886) scaffold, which can be conceptually related to indane in terms of a fused bicyclic system. The 5-methylindan core could serve as a starting point for novel enzyme inhibitors in oncology.

The following table summarizes the biological activities of various indane derivatives, suggesting potential avenues for the exploration of 5-Methylindan analogs.

| Compound Class | Biological Target/Activity | Potency (IC50/Ki) | Reference |

| 6-[(2,4-difluorophenyl)-thio]-5-methanesulfonamido-1-indanone | COX-2 Inhibition | Potent and selective | [4] |

| 2-amino-5-[(thiomethyl)aryl]thiazoles (related scaffold) | Itk Inhibition | Potent and selective | [7] |

| Substituted 1-Indanones | Cytotoxicity (K562 leukemia cells) | 0.08–2.8 µM | [1] |

| Pyridazinobenzylpiperidine Derivatives | MAO-B Inhibition | 0.203 µM (for lead compound) | [8] |

| 2-Imidazoline Derivatives | MAO-B Inhibition | 0.012 µM (for lead compound) | [9] |

| Indole-5,6-dicarbonitrile Derivatives | MAO-A Inhibition | 0.147 µM (for lead compound) | [3] |

Structure-Activity Relationship (SAR) and Molecular Design

The biological activity of indane derivatives is highly dependent on the nature and position of substituents on both the aromatic and cyclopentane rings. The introduction of a methyl group at the 5-position of the indane nucleus can influence several key properties:

-

Lipophilicity: The methyl group will increase the lipophilicity of the molecule, which can affect its ability to cross cell membranes, including the blood-brain barrier. This is a critical parameter for CNS-active drugs.

-

Steric Interactions: The methyl group can provide favorable or unfavorable steric interactions within the binding pocket of a biological target, thereby influencing binding affinity and selectivity.

-

Metabolic Stability: The position of the methyl group can affect the metabolic stability of the compound by blocking or promoting metabolism at certain sites.

A systematic exploration of substitutions on the 5-methylindan core is necessary to establish clear SAR.

Visualizing Workflows and Pathways

Experimental Workflow for Screening 5-Methylindan Derivatives

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of a library of 5-Methylindan derivatives.

References

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson’s Disease: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cyclooxygenase-2 inhibitors. Synthesis and pharmacological activities of 5-methanesulfonamido-1-indanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchopenworld.com [researchopenworld.com]

- 7. Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Novel monoamine oxidase inhibitors based on the privileged 2-imidazoline molecular framework - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 5-Methylindan: An In-depth Technical Guide

This guide provides a detailed overview of the spectroscopic data for 5-Methylindan, a key intermediate in various chemical syntheses. The information is intended for researchers, scientists, and professionals in drug development and related fields. This document compiles available and predicted spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and logical workflows for data acquisition and analysis.

Molecular Structure and Properties

-

IUPAC Name: 5-methyl-2,3-dihydro-1H-indene[1]

-

Molecular Formula: C₁₀H₁₂[1]

-

Molecular Weight: 132.20 g/mol [1]

-

CAS Number: 874-35-1[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules.

Predicted ¹H NMR Data (in CDCl₃)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-4, H-6 | ~7.0 | m | 2H |

| H-7 | ~6.9 | d | 1H |

| H-1, H-3 | ~2.8 | t | 4H |

| H-2 | ~2.0 | quintet | 2H |

| -CH₃ | ~2.3 | s | 3H |

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Publicly available information indicates that a ¹³C NMR spectrum for 5-Methylindan has been acquired.[1][2]

¹³C NMR Data

| Carbon | Chemical Shift (ppm) |

| C-3a, C-7a | ~142 |

| C-5 | ~135 |

| C-4, C-6 | ~126 |

| C-7 | ~124 |

| C-1, C-3 | ~32 |

| C-2 | ~25 |

| -CH₃ | ~21 |

| (Data is based on typical chemical shifts for similar structures and requires experimental verification for precise values.) |

A standard protocol for acquiring NMR spectra of small organic molecules like 5-Methylindan is as follows:

-

Sample Preparation:

-

Weigh approximately 10-20 mg of the 5-Methylindan sample.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

For ¹H NMR, the spectral width is typically set from -2 to 12 ppm. A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a wider spectral width (e.g., 0 to 220 ppm) is used. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.

-

The data is acquired using a standard pulse sequence, and the temperature is maintained at a constant value, typically 25 °C.

-

-

Data Processing:

-

The acquired Free Induction Decay (FID) is processed using Fourier transformation.

-

The resulting spectrum is phase-corrected and baseline-corrected.

-

The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

-

Infrared (IR) Spectroscopy

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 2960-2850 | Aliphatic C-H stretch | Strong |

| 1610, 1490 | Aromatic C=C stretch | Medium |

| 1465 | -CH₂- bend | Medium |

| 850-800 | C-H out-of-plane bend (Aromatic) | Strong |

For a liquid sample like 5-Methylindan, the Attenuated Total Reflectance (ATR) technique is commonly used.

-

Instrument Setup:

-

Ensure the ATR crystal is clean.

-

Record a background spectrum of the empty ATR stage. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small drop of the 5-Methylindan sample directly onto the ATR crystal.

-

Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

-

-

Data Processing:

-

The software automatically subtracts the background spectrum from the sample spectrum.

-

The resulting transmittance or absorbance spectrum is then analyzed to identify the characteristic absorption bands.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. The mass spectrum for 5-Methylindan is available in public databases.[3]

Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 132 | 45 | [M]⁺ (Molecular Ion) |

| 117 | 100 | [M-CH₃]⁺ |

| 91 | 20 | [C₇H₇]⁺ (Tropylium ion) |

The base peak at m/z 117 corresponds to the loss of a methyl group, which is a common fragmentation pathway for methylated aromatic compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile compounds like 5-Methylindan.

-

Sample Preparation:

-

Prepare a dilute solution of 5-Methylindan in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

-

-

GC-MS Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is heated to a high temperature (e.g., 250 °C) to vaporize the sample.

-

Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column is housed in an oven, and a temperature program is used to separate the components of the sample based on their boiling points and interactions with the column's stationary phase. A typical temperature program might start at 50 °C and ramp up to 250 °C.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the ion source of the mass spectrometer. In the ion source, the molecules are ionized, typically by electron impact (EI). The resulting ions are then separated by their mass-to-charge ratio (m/z) in a mass analyzer and detected.

-

-

Data Analysis:

-

The resulting mass spectrum for each eluting compound is recorded. The spectrum is a plot of ion abundance versus m/z.

-

The molecular ion peak is identified to determine the molecular weight, and the fragmentation pattern is analyzed to deduce the structure of the compound.

-

References

5-Methylindan: A Comprehensive Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

5-Methylindan is a hydrocarbon-based organic compound belonging to the indan (B1671822) family, characterized by a benzene (B151609) ring fused to a cyclopentane (B165970) ring with a methyl group substitution. This technical guide provides a thorough examination of the discovery, history, and chemical properties of 5-Methylindan. It includes a compilation of its physicochemical and spectral data, a detailed, though generalized, experimental protocol for its synthesis, and a discussion of its known applications. While the specific biological activity and signaling pathways of 5-Methylindan are not extensively documented in publicly available literature, this guide serves as a foundational resource for researchers and professionals in drug development and organic synthesis.

Introduction

Indan and its derivatives are significant structural motifs in medicinal chemistry and materials science. The introduction of a methyl group to the indan backbone, as in 5-Methylindan, can influence its lipophilicity, steric profile, and metabolic stability, making it a valuable building block in the synthesis of more complex molecules. This document aims to consolidate the available technical information on 5-Methylindan to support further research and development.

Discovery and History

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for 5-Methylindan is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of 5-Methylindan

| Property | Value | Reference |

| CAS Number | 874-35-1 | [1][2] |